

physical and chemical properties of 1,2-O-isopropylidene- α -D-xylofuranose.

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Compound of Interest

Compound Name: 1,2-O-isopropylidene- α -D-xylofuranose

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An In-depth Technical Guide to 1,2-O-Isopropylidene- α -D-xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-O-isopropylidene- α -D-xylofuranose, a key intermediate in synthetic organic chemistry. The document details the compound's structural features, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis from D-xylose and highlights its significant role as a versatile building block in the development of bioactive molecules, particularly antiviral nucleoside analogues. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug discovery.

Introduction

1,2-O-Isopropylidene- α -D-xylofuranose is a protected derivative of the pentose sugar D-xylose. The isopropylidene group, forming a cyclic acetal with the C1 and C2 hydroxyl groups, selectively masks these functionalities, allowing for chemical modifications at other positions of the furanose ring. This strategic protection is instrumental in multi-step syntheses of complex

carbohydrates and other chiral molecules. Its stability under various reaction conditions and the ease of its subsequent removal make it an invaluable tool in the synthesis of a wide range of biologically active compounds.

Physicochemical Properties

The physical and chemical properties of 1,2-O-isopropylidene- α -D-xylofuranose are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₅	[1]
Molecular Weight	190.19 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	69-71 °C	[1]
Boiling Point	112-114 °C at 0.06 mmHg	[1]
Optical Rotation [α] _D ₂₅	-19.2° (c = 1 in H ₂ O)	[1]
Solubility	Soluble in water, chloroform, ethyl acetate, and methanol.	

Table 2: Spectroscopic Data

Spectroscopy	Key Features	Reference(s)
¹ H NMR	Spectra available in CDCl ₃ .	[2][3]
¹³ C NMR	Spectra available.	[3][4]
FT-IR	Spectra available.	[3]

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene- α -D-xylofuranose

This protocol describes the selective synthesis of 1,2-O-isopropylidene- α -D-xylofuranose from D-xylose. The reaction involves the acid-catalyzed acetalization of the cis-diol at the C1 and C2 positions.

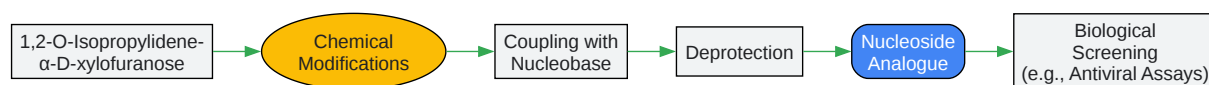
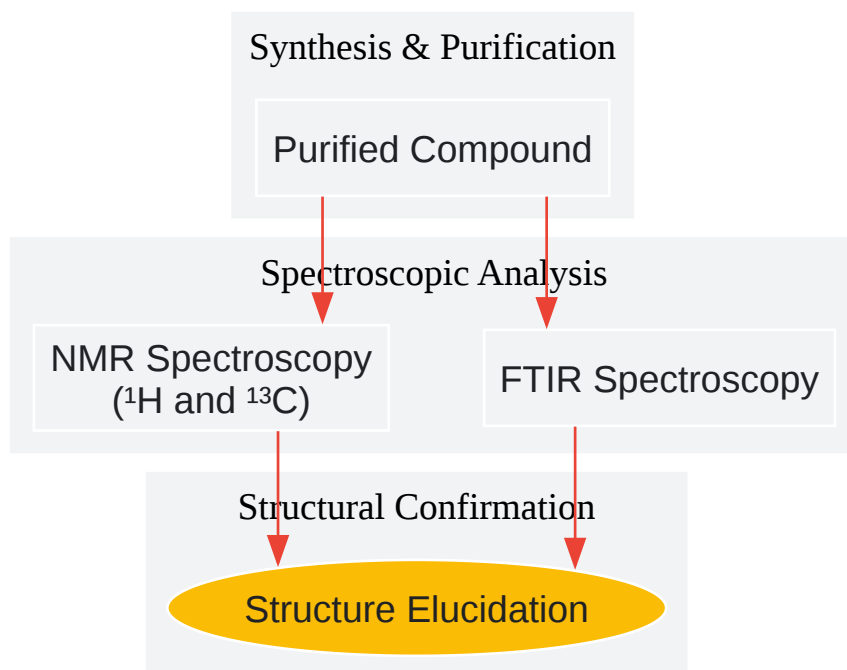
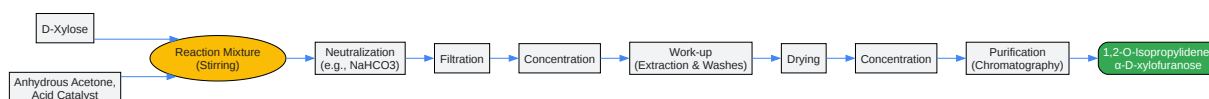
Materials:

- D-xylose
- Anhydrous acetone
- Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (or other suitable base for neutralization)
- Anhydrous sodium sulfate (or magnesium sulfate)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Suspend D-xylose in a generous volume of anhydrous acetone.
- Cool the suspension in an ice bath.
- Add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring.
- Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.
- Filter the mixture to remove any inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain a crude syrup.
- Dissolve the crude product in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to yield pure 1,2-O-isopropylidene- α -D-xylofuranose.



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